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molecular formula C9H15NO4 B8535412 Butanoic acid, 2-[(1-methylethoxy)imino]-3-oxo-, ethyl ester, (Z)- CAS No. 64486-02-8

Butanoic acid, 2-[(1-methylethoxy)imino]-3-oxo-, ethyl ester, (Z)-

Cat. No. B8535412
M. Wt: 201.22 g/mol
InChI Key: JQZYTHDHNWNPHI-UHFFFAOYSA-N
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Patent
US04604456

Procedure details

Ethyl 2-hydroxyimino-3-oxobutyrate (syn isomer, 30 g.), iso-propyl iodide (32.5 g.), potassium carbonate (39.5 g.) and acetone (150 ml.) were treated in a similar manner to that of Example D-(1) to give ethyl 2-iso-propoxyimino-3-oxobutyrate (syn isomer, 35.4 g.), oil.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3]([C:9](=[O:11])[CH3:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5].[CH:12](I)([CH3:14])[CH3:13].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH:12]([O:1][N:2]=[C:3]([C:9](=[O:11])[CH3:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5])([CH3:14])[CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ON=C(C(=O)OCC)C(C)=O
Name
Quantity
32.5 g
Type
reactant
Smiles
C(C)(C)I
Name
Quantity
39.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)ON=C(C(=O)OCC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35.4 g
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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